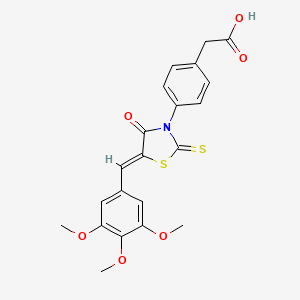
(Z)-2-(4-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)phenyl)acetic acid is a useful research compound. Its molecular formula is C21H19NO6S2 and its molecular weight is 445.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(4-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)phenyl)acetic acid is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of thiazolidinones known for their potential therapeutic applications, particularly in cancer treatment and as inhibitors of various biological pathways.
Chemical Structure
The compound features a thiazolidinone core with multiple substituents that enhance its biological activity. The presence of the 3,4,5-trimethoxybenzylidene moiety is particularly significant as it may influence the compound's interaction with biological targets.
Anticancer Properties
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines. For instance, studies have shown that thiazolidinones can inhibit the proliferation of breast cancer (MCF-7) and cervical cancer (HeLa) cells with varying degrees of efficacy. The cytotoxic effects are often evaluated using the MTT assay, which measures cell viability.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiazolidinone A | MCF-7 | 29 |
| Thiazolidinone B | HeLa | 73 |
| This compound | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound need to be determined through further experimental studies.
The mechanism by which thiazolidinones exert their anticancer effects often involves the modulation of key signaling pathways associated with cell growth and apoptosis. For example, some studies suggest that these compounds may inhibit histone deacetylases (HDACs), leading to altered gene expression profiles conducive to apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to anticancer effects, thiazolidinones have demonstrated anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in various inflammatory diseases. The structural diversity of thiazolidinones allows for the optimization of their anti-inflammatory activity.
Antimicrobial Activity
The antimicrobial potential of thiazolidinones has also been explored. Certain derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi. This broad-spectrum antimicrobial activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Case Studies
- Anticancer Activity : In a study examining various thiazolidinone derivatives, it was found that modifications to the benzylidene moiety significantly enhanced cytotoxicity against glioblastoma cells. The compound's ability to induce apoptosis was confirmed through TUNEL assays and colony formation assays.
- Anti-inflammatory Effects : A recent investigation into thiazolidinone derivatives revealed that compounds with specific substitutions on the thiazolidine ring exhibited potent inhibition of COX enzymes, suggesting potential for developing anti-inflammatory agents.
Propiedades
IUPAC Name |
2-[4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S2/c1-26-15-8-13(9-16(27-2)19(15)28-3)10-17-20(25)22(21(29)30-17)14-6-4-12(5-7-14)11-18(23)24/h4-10H,11H2,1-3H3,(H,23,24)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTIAQPQSCITFY-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













